(2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide
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Overview
Description
(2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide is a complex organic compound that features a variety of functional groups, including an oxadiazole, triazole, and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with the pyridine ring. The final step involves the formation of the propenamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxadiazole and triazole rings.
Reduction: Reduction reactions can occur at the double bond in the propenamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the double bond results in the formation of the corresponding alkane.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide could be investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic interactions. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide: shares similarities with other compounds containing oxadiazole, triazole, and pyridine rings.
This compound: is unique due to its specific combination of functional groups and the presence of the propenamide moiety.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and the propenamide moiety, which may confer unique chemical and biological properties.
Biological Activity
The compound (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide (CAS Number: 1776051-43-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N6O2 with a molecular weight of 374.4 g/mol. The structure features a triazolo-pyridine core linked to an oxadiazole moiety and a phenylpropene side chain, which may contribute to its biological properties.
Property | Value |
---|---|
CAS Number | 1776051-43-4 |
Molecular Formula | C20H18N6O2 |
Molecular Weight | 374.4 g/mol |
Melting Point | N/A |
Density | N/A |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds with similar structural features. For instance, derivatives of triazolo-pyridines have shown significant antibacterial activity against various pathogens including Pseudomonas aeruginosa and Escherichia coli. One study reported a minimum inhibitory concentration (MIC) of 0.21 µM for certain derivatives against these bacteria, indicating strong antimicrobial properties .
Antifungal and Cytotoxic Effects
The compound's structural analogs have also been evaluated for antifungal activity against Candida species and other fungi. Notably, compounds with similar frameworks exhibited selective action against Gram-positive bacteria and demonstrated cytotoxicity in human cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The structure-activity relationship suggests that modifications in the oxadiazole or triazole components could enhance biological efficacy.
Molecular docking studies have provided insights into the potential mechanisms through which these compounds exert their effects. For example, interactions with vital enzymes such as DNA gyrase were noted, where key residues were engaged through hydrogen bonding and pi-stacking interactions. Such binding affinities are crucial for the expression of antibacterial activity .
Case Studies
- Antimicrobial Efficacy : A series of synthesized thiazolopyridine derivatives were tested against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, showing promising results in both antibacterial and antifungal assays. The most active compound demonstrated a significant growth inhibition zone compared to controls .
- Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like cisplatin. This suggests potential applications in cancer therapy .
Properties
IUPAC Name |
(E)-2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-13(10-15-6-4-3-5-7-15)19(27)21-12-18-24-23-17-11-16(8-9-26(17)18)20-22-14(2)25-28-20/h3-11H,12H2,1-2H3,(H,21,27)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYBHQYKQVIBQH-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C(=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)/C(=C/C4=CC=CC=C4)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.